(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
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Overview
Description
The Nrf2 peptide is a compound designed to disrupt the interaction between Nuclear Factor Erythroid-2-related factor 2 (Nrf2) and Kelch-like ECH-associated protein 1 (Keap1). This interaction is crucial for regulating the cellular response to oxidative stress. Nrf2 is a transcription factor that controls the expression of over 200 genes involved in antioxidant defense, detoxification, and cellular protection. By inhibiting the Nrf2-Keap1 interaction, the Nrf2 peptide aims to enhance the cellular defense mechanisms against oxidative stress and related diseases .
Preparation Methods
The synthesis of Nrf2 peptides involves the use of hydrocarbon stapling techniques to create constrained and functionalized peptides. This method enhances the stability and cell permeability of the peptides. The synthetic route typically includes the following steps:
Peptide Synthesis: The linear peptide is synthesized using solid-phase peptide synthesis (SPPS).
Stapling: The peptide is modified with hydrocarbon staples to constrain its structure.
Purification: The stapled peptide is purified using high-performance liquid chromatography (HPLC).
Characterization: The final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Industrial production methods for Nrf2 peptides are still under development, focusing on optimizing yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
The Nrf2 peptide primarily undergoes interactions with proteins rather than traditional chemical reactions. it can be involved in the following types of interactions:
Protein-Protein Interactions: The peptide binds to the Keap1 protein, disrupting its interaction with Nrf2.
Hydrogen Bonding: The peptide forms hydrogen bonds with amino acid residues in the Keap1 binding site.
Electrostatic Interactions: The peptide engages in electrostatic interactions with charged residues in Keap1.
Common reagents and conditions used in these interactions include aqueous buffers, physiological pH, and room temperature. The major product formed from these interactions is the stabilized Nrf2 protein, which can then translocate to the nucleus and activate gene transcription.
Scientific Research Applications
The Nrf2 peptide has several scientific research applications:
Chemistry: Used as a tool to study protein-protein interactions and develop new inhibitors for therapeutic targets.
Biology: Investigated for its role in cellular defense mechanisms and oxidative stress response.
Medicine: Explored as a potential therapeutic agent for diseases characterized by oxidative stress, such as cancer, neurodegenerative diseases, and chronic inflammatory conditions.
Mechanism of Action
The Nrf2 peptide exerts its effects by binding to the Keap1 protein, thereby preventing Keap1 from promoting the ubiquitination and degradation of Nrf2. This stabilization allows Nrf2 to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of target genes, leading to the transcription of genes involved in antioxidant defense, detoxification, and cellular protection .
Comparison with Similar Compounds
The Nrf2 peptide is unique in its ability to disrupt the Nrf2-Keap1 interaction with high specificity and affinity. Similar compounds include:
Small Molecule Inhibitors: These compounds also target the Nrf2-Keap1 interaction but may have different binding modes and pharmacokinetic properties.
Other Peptide Inhibitors: Peptides designed to mimic the Nrf2 binding site on Keap1, but with varying degrees of stability and cell permeability.
Natural Compounds: Certain natural products can activate the Nrf2 pathway by modifying Keap1, but they may lack the specificity and potency of the Nrf2 peptide
The Nrf2 peptide stands out due to its engineered stability, cell permeability, and high binding affinity, making it a promising candidate for therapeutic development.
Properties
Molecular Formula |
C86H124N18O28 |
---|---|
Molecular Weight |
1858.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C86H124N18O28/c1-43(2)35-57(98-76(121)53(25-30-64(88)106)93-73(118)47(8)91-79(124)59(38-49-19-13-10-14-20-49)101-82(127)60(97-72(117)46(7)87)39-50-21-15-11-16-22-50)80(125)95-54(26-31-65(89)107)77(122)99-58(36-44(3)4)81(126)102-62(41-70(115)116)84(129)96-55(28-33-68(111)112)75(120)94-56(29-34-69(113)114)78(123)104-71(48(9)105)85(130)90-42-66(108)92-52(27-32-67(109)110)74(119)100-61(40-51-23-17-12-18-24-51)83(128)103-63(86(131)132)37-45(5)6/h10-24,43-48,52-63,71,105H,25-42,87H2,1-9H3,(H2,88,106)(H2,89,107)(H,90,130)(H,91,124)(H,92,108)(H,93,118)(H,94,120)(H,95,125)(H,96,129)(H,97,117)(H,98,121)(H,99,122)(H,100,119)(H,101,127)(H,102,126)(H,103,128)(H,104,123)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H,131,132)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,71-/m0/s1 |
InChI Key |
LUWNQRCIIOOCLS-ITDBXDHNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N |
Origin of Product |
United States |
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